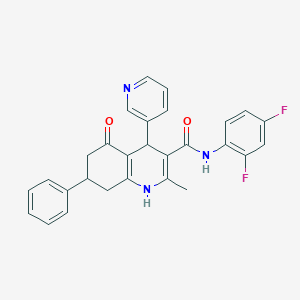![molecular formula C25H22ClF3N2O2 B303856 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303856.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
作用机制
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized using a specific method. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. The compound is expensive to synthesize, and its mechanism of action is not fully understood. Additionally, the compound may have potential side effects that need to be further studied.
未来方向
There are several future directions for scientific research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to further study the compound's mechanism of action and its potential use in the treatment of neurological disorders. Another direction is to study the compound's potential use in the treatment of bacterial infections and cancer.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research. Further research is needed to fully understand the compound's potential therapeutic applications and limitations.
合成方法
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. The compound is synthesized using a reaction between 2-chloro-5-(trifluoromethyl)aniline and 2-methyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine-3,5-dicarboxylic acid. The reaction is catalyzed by a specific reagent, and the resulting compound is purified using various techniques.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C25H22ClF3N2O2 |
分子量 |
474.9 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H22ClF3N2O2/c1-13-6-3-4-7-16(13)22-21(14(2)30-18-8-5-9-20(32)23(18)22)24(33)31-19-12-15(25(27,28)29)10-11-17(19)26/h3-4,6-7,10-12,22,30H,5,8-9H2,1-2H3,(H,31,33) |
InChI 键 |
FIPOYEIFKZLLTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
规范 SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)






![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)
![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)
